molecular formula C32H46O7Si B562093 tert-butyl-[[(1R,3R,7S,9R)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl]oxy]-diphenylsilane CAS No. 197848-72-9

tert-butyl-[[(1R,3R,7S,9R)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl]oxy]-diphenylsilane

Cat. No.: B562093
CAS No.: 197848-72-9
M. Wt: 570.798
InChI Key: VVRJQUGFSNMFGY-ZMTYZHHGSA-N
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Description

tert-butyl-[[(1R,3R,7S,9R)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[73003,7]dodecan-2-yl]oxy]-diphenylsilane is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including tert-butyl, ethoxyethoxy, and diphenylsilane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl-[[(1R,3R,7S,9R)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl]oxy]-diphenylsilane typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known procedures. The key steps in the synthesis include:

    Formation of the tetraoxatricyclo[7.3.0.03,7]dodecane core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethoxyethoxy group: This is achieved through etherification reactions using ethoxyethanol and suitable catalysts.

    Attachment of the diphenylsilane moiety: This step involves the reaction of the intermediate with diphenylsilane derivatives under controlled conditions.

    Final tert-butylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

tert-butyl-[[(1R,3R,7S,9R)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl]oxy]-diphenylsilane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl-[[(1R,3R,7S,9R)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl]oxy]-diphenylsilane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biology, this compound may be used in the study of molecular interactions and the development of bioactive molecules. Its functional groups can interact with biological macromolecules, providing insights into their behavior and function.

Medicine

In medicine, the compound’s potential as a drug candidate is explored due to its ability to interact with specific molecular targets. Research may focus on its efficacy, safety, and mechanism of action in treating various diseases.

Industry

In industry, this compound is used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of high-performance products.

Mechanism of Action

The mechanism of action of tert-butyl-[[(1R,3R,7S,9R)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl]oxy]-diphenylsilane involves its interaction with specific molecular targets. The compound’s functional groups can form covalent or non-covalent bonds with target molecules, leading to changes in their structure and function. This interaction can activate or inhibit specific pathways, resulting in the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl-[[(1R,3R,7S,9R)-8-(1-methoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl]oxy]-diphenylsilane
  • tert-butyl-[[(1R,3R,7S,9R)-8-(1-propoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl]oxy]-diphenylsilane

Uniqueness

tert-butyl-[[(1R,3R,7S,9R)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl]oxy]-diphenylsilane is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

tert-butyl-[[(1R,3R,7R,9S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl]oxy]-diphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H46O7Si/c1-10-33-21(2)34-24-25-27(37-31(6,7)35-25)29(28-26(24)36-32(8,9)38-28)39-40(30(3,4)5,22-17-13-11-14-18-22)23-19-15-12-16-20-23/h11-21,24-29H,10H2,1-9H3/t21?,24?,25-,26+,27-,28-,29?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRJQUGFSNMFGY-ZMTYZHHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)OC1C2C(C(C3C1OC(O3)(C)C)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(C)OC1[C@H]2[C@H](C([C@H]3[C@@H]1OC(O3)(C)C)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H46O7Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747275
Record name tert-Butyl{[(3aR,4aR,7aR,8aS)-8-(1-ethoxyethoxy)-2,2,6,6-tetramethylhexahydro-2H,6H-benzo[1,2-d:4,5-d']bis[1,3]dioxol-4-yl]oxy}diphenylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

570.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197848-72-9
Record name tert-Butyl{[(3aR,4aR,7aR,8aS)-8-(1-ethoxyethoxy)-2,2,6,6-tetramethylhexahydro-2H,6H-benzo[1,2-d:4,5-d']bis[1,3]dioxol-4-yl]oxy}diphenylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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